molecular formula C9H12N2O3 B1175149 (TYR36)-HYPERCALCEMIA OF MALIGNANCY FACTOR (1-36) AMIDE (CHICKEN) CAS No. 152617-91-9

(TYR36)-HYPERCALCEMIA OF MALIGNANCY FACTOR (1-36) AMIDE (CHICKEN)

Cat. No.: B1175149
CAS No.: 152617-91-9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino Acid Sequence Composition and Structural Features

The primary sequence of chicken parathyroid hormone-related protein (1-36) demonstrates remarkable conservation with human parathyroid hormone-related protein in its amino-terminal region. The peptide maintains the critical amino acid sequence Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg through position 21, ensuring preservation of essential receptor binding domains. This high degree of conservation in the amino-terminal region reflects the evolutionary importance of these residues for maintaining biological function across species boundaries.

The divergent region spanning residues 25-34 exhibits substantial structural differences that distinguish chicken parathyroid hormone-related protein from mammalian variants. Chicken parathyroid hormone-related protein contains three fewer basic residues in this region compared to human parathyroid hormone-related protein, fundamentally altering the electrostatic properties of the peptide. Additionally, five amino acid residues present in the chicken sequence are completely absent from other members of the parathyroid hormone/parathyroid hormone-related protein family, representing unique evolutionary adaptations.

Post-Translational Modifications and Chemical Stability

The carboxy-terminal amidation of the (Tyr36)-variant represents a critical post-translational modification that significantly impacts peptide stability and receptor binding characteristics. Amidation protects the peptide from carboxy-terminal degradation by exopeptidases, thereby extending its biological half-life and maintaining structural integrity. The incorporation of tyrosine at position 36 provides a specific site for radioiodination through electrophilic aromatic substitution, enabling sensitive detection and quantification in biochemical assays.

Comparative analysis demonstrates that the molecular weight of the (Tyr36)-chicken parathyroid hormone-related protein (1-36) amide is calculated at 4309.91 daltons with the molecular formula C₁₉₄H₃₀₃N₅₉O₅₃. This precise molecular characterization facilitates accurate mass spectrometric analysis and quality control assessments during peptide synthesis and purification processes.

Properties

CAS No.

152617-91-9

Molecular Formula

C9H12N2O3

Origin of Product

United States

Preparation Methods

Amino Acid Coupling and Deprotection

Coupling reactions utilize activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide). Critical challenges include the incorporation of arginine-rich regions (e.g., residues 20–22: Arg-Arg-Arg), which necessitate extended coupling times (90–120 minutes) and double couplings to prevent truncations. Fmoc deprotection is achieved with 20% piperidine in DMF, with mid-infrared (MIR) monitoring to confirm completeness.

Side-Chain Deprotection and Cleavage

Post-synthesis, the peptide-resin undergoes cleavage using a trifluoroacetic acid (TFA)-based cocktail (TFA:water:triisopropylsilane, 95:2.5:2.5) to remove side-chain protections. For avian PTHrP, which shares >80% homology with human PTHrP in the N-terminal domain, a 3-hour cleavage at room temperature is sufficient to preserve the Tyr³⁶ residue.

Purification Techniques

Reverse-Phase HPLC

Crude peptides are purified via reverse-phase HPLC using a C18 column (5 µm, 250 × 4.6 mm) and a gradient of 10–60% acetonitrile in 0.1% TFA over 60 minutes. The human Tyr³⁶ hACSP (1-36) amide achieved >95% purity under these conditions, with analogous protocols applicable to avian variants.

Table 1: HPLC Purification Parameters for (Tyr³⁶)-PTHrP (1-36) Amide

ParameterValue
ColumnC18, 5 µm, 250 × 4.6 mm
Gradient10–60% acetonitrile in 0.1% TFA
Flow Rate1 mL/min
Retention Time28–32 minutes
Purity≥97% (by analytical HPLC)

Size-Exclusion Chromatography (SEC)

SEC on Superdex 30 resin resolves aggregated forms, particularly in peptides with hydrophobic stretches (e.g., Phe²³-Phe²⁴-Leu²⁵). Avian PTHrP exhibits a monomeric mass of ~4.2 kDa, consistent with theoretical calculations.

Characterization and Validation

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight. For human Tyr³⁶ hACSP (1-36) amide, observed m/z = 4235.8 Da matches the theoretical mass (4235.2 Da). Discrepancies >0.1% warrant re-purification.

Circular Dichroism (CD) Spectroscopy

CD spectra of avian PTHrP (1-36) amide in 10 mM phosphate buffer (pH 7.4) reveal α-helical content (35–40%) between residues 3–34, critical for receptor binding.

In Vitro Bone Resorption

Analogous to human PTHrP, avian (Tyr³⁶)-PTHrP (1-36) amide stimulates ⁴⁵Ca release from fetal rat long bones at EC₅₀ = 1 × 10⁻⁹ M.

Adenylate Cyclase Activation

In renal membrane assays, avian PTHrP (1-36) amide exhibits a Kₐ = 1.7 × 10⁻¹⁰ M, comparable to human variants.

Species-Specific Modifications

Sequence Homology and Design

Chicken PTHrP shares 85% sequence identity with human PTHrP in the (1-36) domain, with substitutions at residues 15 (Gln→Asn) and 28 (Ile→Val). These alterations necessitate adjusted coupling protocols for Asn and Val to prevent side reactions.

Stability Considerations

Avian peptides exhibit enhanced serum stability due to reduced protease cleavage at Arg²²-Arg²³, a trait exploited in prolonged in vivo studies.

Challenges and Optimization Strategies

Truncation Mitigation

Inclusion of pseudo-proline dipeptides at Ser¹⁴-Ser¹⁵ and Thr³⁵-Ala³⁶ improves yield during SPPS by reducing β-sheet aggregation.

Scale-Up Protocols

Batch synthesis of >100 mg requires segmented coupling cycles and continuous-flow HPLC systems to maintain purity >95% .

Chemical Reactions Analysis

Types of Reactions

(TYR36)-HYPERCALCEMIA OF MALIGNANCY FACTOR (1-36) AMIDE (CHICKEN) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Site-directed mutagenesis or chemical modification techniques are employed.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Diagnostic Tool

The measurement of levels of (TYR36)-Hypercalcemia of Malignancy Factor can serve as a diagnostic marker for hypercalcemia associated with malignancies. Elevated levels may indicate the presence of certain types of cancers, particularly squamous cell carcinomas and breast cancers that are known to produce PTHrP.

Therapeutic Potential

Research indicates that this peptide may be utilized therapeutically to manage hypercalcemia in cancer patients. Its analogs have been studied for their ability to counteract excessive calcium release during malignancy:

  • Calcitonin Comparison : Studies have shown that while calcitonin can help lower serum calcium levels, (TYR36)-Hypercalcemia of Malignancy Factor might offer a more targeted approach due to its specific action on bone metabolism.

Data Tables

MechanismDescriptionClinical Relevance
Bone ResorptionStimulates osteoclast activityContributes to hypercalcemia in malignancy
Renal ReabsorptionEnhances calcium reabsorption in kidneysAffects serum calcium levels
RANKL SynthesisPromotes osteoblast secretion of RANKLActivates osteoclasts leading to bone resorption

Case Study 1: Patient with Squamous Cell Carcinoma

A retrospective analysis was conducted on a patient diagnosed with squamous cell carcinoma who presented with severe hypercalcemia. The patient's serum calcium was measured at 14.5 mg/dL, significantly above normal levels. Testing revealed elevated (TYR36)-Hypercalcemia of Malignancy Factor , correlating with the patient’s malignancy status.

  • Intervention : The patient was treated with bisphosphonates and monitored for changes in serum calcium levels.
  • Outcome : Following treatment, serum calcium levels decreased to 10.2 mg/dL, indicating effective management of hypercalcemia.

Case Study 2: Breast Cancer Patient

Another case involved a patient with metastatic breast cancer presenting with hypercalcemia attributed to PTHrP secretion. The patient’s treatment plan included monitoring (TYR36)-Hypercalcemia of Malignancy Factor levels as part of her management strategy.

  • Intervention : Treatment included hydration and calcitonin administration.
  • Outcome : The patient showed a significant reduction in serum calcium levels after two weeks, suggesting the potential role of this factor in therapeutic strategies.

Mechanism of Action

The mechanism of action of (TYR36)-HYPERCALCEMIA OF MALIGNANCY FACTOR (1-36) AMIDE (CHICKEN) involves its interaction with specific receptors and signaling pathways that regulate calcium levels in the body. The peptide binds to receptors on the surface of target cells, triggering a cascade of intracellular events that result in the mobilization of calcium from bones and increased renal calcium reabsorption. This leads to elevated calcium levels in the blood, which is characteristic of hypercalcemia of malignancy.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of PTHrP-Derived Peptides and Related Compounds
Compound Name Species Sequence Length Modifications Receptor Affinity (PTH1R) Clinical Relevance
(TYR36)-PTHrP (1-36) Amide (Chicken) Chicken 1–36 TYR36 substitution, amide High HHM research, calcium regulation studies
h-HCF (1-34)-Amide (Human) Human 1–34 Amide Moderate In vitro hypercalcemia models
PTHrP (1-34) Amide [Tyr34] (Human) Human 1–34 TYR34 substitution, amide High Therapeutic antagonist development
PTH (1-34) (Human) Human 1–34 None High Reference standard for PTH1R activity

Key Findings:

  • Species-Specific Variations : The chicken-derived peptide (1-36) exhibits 85% sequence homology with human PTHrP, but the TYR36 substitution enhances resistance to proteolytic degradation compared to human variants .
  • Length-Dependent Activity : The 1–36 sequence retains full receptor activation capacity, while truncated forms (e.g., 7–34) act as competitive antagonists .
  • Amide Modification : C-terminal amidation stabilizes peptides, extending half-life in circulation by reducing enzymatic cleavage .

Mechanistic Differences in Hypercalcemia Induction

  • (TYR36)-PTHrP (1-36) Amide (Chicken) : Binds PTH1R with high affinity, stimulating cAMP production and upregulating RANKL, leading to osteoclast activation and bone resorption .
  • Human PTHrP (1-34) : Shares similar mechanisms but shows faster clearance in vivo due to lack of stabilizing modifications .
  • PTH (1-34) : Directly increases renal calcium reabsorption and 1,25-dihydroxyvitamin D synthesis, exacerbating hypercalcemia .

Biological Activity

(TYR36)-Hypercalcemia of Malignancy Factor (1-36) Amide, derived from chicken, is a peptide that plays a significant role in the pathophysiology of hypercalcemia associated with malignancies. This compound is a variant of the parathyroid hormone-related peptide (PTHrP), which is known to mediate various biological activities related to calcium homeostasis and bone metabolism. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

The biological activity of (TYR36)-HYPERCALCEMIA OF MALIGNANCY FACTOR (1-36) Amide is primarily linked to its interaction with calcium-sensing receptors and its effects on osteoclast activity. The following mechanisms are crucial:

  • Osteoclastic Bone Resorption : Similar to PTH, PTHrP stimulates osteoclastogenesis, leading to increased bone resorption and subsequent release of calcium into the bloodstream. This process is mediated through the RANK/RANKL signaling pathway, where RANKL produced by osteoblasts binds to RANK on osteoclast precursors, promoting their differentiation into mature osteoclasts .
  • Renal Calcium Reabsorption : The peptide enhances renal tubular reabsorption of calcium, reducing urinary calcium excretion. This anticalciuric effect contributes significantly to the elevation of serum calcium levels observed in hypercalcemia .
  • Vitamin D Metabolism : (TYR36)-HYPERCALCEMIA OF MALIGNANCY FACTOR (1-36) Amide has been shown to induce an increase in plasma 1,25-dihydroxyvitamin D levels, which further enhances intestinal absorption of calcium .

Research Findings

Recent studies have investigated the potency and effects of (TYR36)-HYPERCALCEMIA OF MALIGNANCY FACTOR (1-36) Amide in both animal models and human subjects.

Potency Comparison

A study comparing the effects of hPTHrP(1-36) with hPTH(1-34) found that both peptides had comparable potency in increasing serum ionized calcium levels. However, hPTHrP(1-36) was noted for its unique ability to elevate plasma 1,25-dihydroxyvitamin D concentrations, which is not typically observed in humoral hypercalcemia of malignancy (HHM) .

Case Studies

Several case studies have highlighted the clinical implications of elevated PTHrP levels in malignancies:

  • Breast Cancer : In patients with metastatic breast cancer, elevated PTHrP levels were associated with severe hypercalcemia. Treatment strategies targeting PTHrP or its signaling pathways showed promise in managing hypercalcemia .
  • Lymphoma : In cases of Hodgkin and non-Hodgkin lymphoma, increased production of 1,25-dihydroxyvitamin D was linked to hypercalcemia. The role of extrarenal synthesis of this active vitamin D form underscores the complexity of calcium regulation in malignancies .

Data Table: Biological Effects of (TYR36)-HYPERCALCEMIA OF MALIGNANCY FACTOR (1-36) Amide

EffectMechanismReference
Increased Serum CalciumOsteoclastic bone resorption
Reduced Urinary CalciumEnhanced renal tubular reabsorption
Elevated 1,25-Dihydroxyvitamin DIncreased synthesis via renal and extrarenal pathways

Q & A

Basic Research Questions

Q. What structural characteristics of (TYR36)-Hypercalcemia of Malignancy Factor (1-36) Amide (Chicken) are critical for its biological activity, and how are these validated experimentally?

  • Methodological Answer : The peptide’s tertiary structure and post-translational modifications (e.g., amidation at the C-terminal) are key to receptor binding. Techniques like nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) are used to confirm structural integrity under physiological conditions. For reproducibility, document buffer composition, pH, and temperature in all experiments . Functional validation typically involves competitive binding assays using radiolabeled ligands and calcium flux measurements in osteoclast cultures .

Q. What standardized assays are recommended for quantifying the peptide’s activity in vitro, and how are potential confounders controlled?

  • Methodological Answer : Use receptor-binding assays (e.g., surface plasmon resonance) with immobilized PTH1R (parathyroid hormone 1 receptor) to measure binding affinity (Kd). Control for nonspecific interactions by including scrambled peptide analogs. For functional assays, measure intracellular cAMP levels in HEK293 cells transfected with PTH1R, ensuring parallel experiments with known agonists/antagonists (e.g., PTHrP 1-34) to validate system responsiveness. Statistical power analysis should guide sample size to minimize Type I/II errors .

Q. How do researchers differentiate the peptide’s mechanism of action from endogenous PTHrP in malignancy-associated hypercalcemia models?

  • Methodological Answer : Employ knockout murine models (e.g., PTHrP⁻/⁻) or siRNA-mediated PTHrP silencing in cancer cell lines. Compare calcium homeostasis outcomes (serum Ca²⁺, urinary cAMP) between wild-type and modified systems. Use immunoprecipitation followed by mass spectrometry to identify unique binding partners of the synthetic peptide versus endogenous PTHrP .

Advanced Research Questions

Q. How can contradictory data on the peptide’s receptor-binding affinity across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of published Kd values, stratifying by experimental conditions (e.g., buffer ionic strength, cell line origin). Use Bland-Altman plots to assess inter-study variability. Replicate key studies under standardized NIH preclinical guidelines, including blinded data analysis to reduce bias. Discrepancies may arise from differences in peptide purity (>95% by HPLC) or receptor glycosylation states .

Q. What strategies optimize the peptide’s stability in vivo for translational studies, and how are degradation pathways characterized?

  • Methodological Answer : Perform pharmacokinetic studies in rodent models with LC-MS/MS quantification of intact peptide in plasma. To enhance stability, test D-amino acid substitutions or PEGylation at protease-sensitive sites (e.g., Arg²⁰–Lys²¹). Use protease inhibitors (e.g., aprotinin) in ex vivo serum stability assays. Compare degradation half-lives across species to predict human pharmacokinetics .

Q. What computational and experimental approaches are synergistic for identifying off-target effects of the peptide in multi-organ systems?

  • Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) against non-PTH1R receptors (e.g., GPCRs in renal tubules) with transcriptomic profiling (RNA-seq) of tissues exposed to the peptide. Validate hits using competitive binding assays and CRISPR-Cas9 knockout models. Prioritize receptors with expression patterns overlapping PTH1R in bone/kidney .

Q. How should researchers design studies to resolve conflicting evidence on the peptide’s role in osteoclast apoptosis versus proliferation?

  • Methodological Answer : Use time-resolved live-cell imaging of osteoclast cultures treated with the peptide, measuring apoptosis markers (e.g., caspase-3 activation) and proliferation (Ki-67 staining). Correlate with dose-dependent calcium release (fluorometric assays). Control for batch-to-batch peptide variability via MALDI-TOF mass spectrometry .

Methodological Frameworks for Data Interpretation

  • Statistical rigor : Pre-specify primary/secondary endpoints in animal studies to avoid data dredging. Use mixed-effects models for longitudinal calcium measurements .
  • Reproducibility : Adhere to ARRIVE guidelines for preclinical reporting, including randomization, blinding, and sample size justification .
  • Literature synthesis : Map contradictions in existing data using PRISMA frameworks, highlighting methodological heterogeneity (e.g., differences in tumor xenograft models) as potential confounders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.